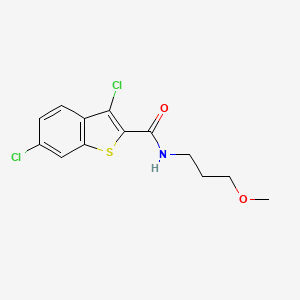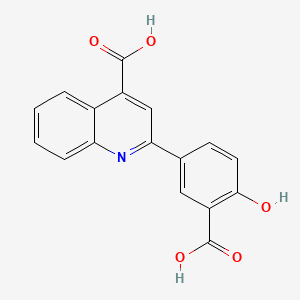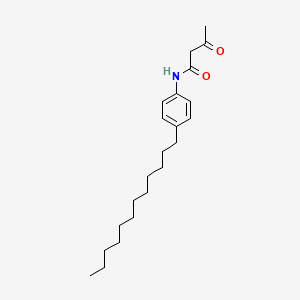
1-(1,3-benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(1,3-benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 1,3-benzoxazole with ethyl 4-methylbenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dry acetone . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents.
Material Science: The compound is utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate can be compared with other benzoxazole derivatives such as:
1-(1,3-Benzothiazol-2-yl)ethyl 4-methylbenzenesulfonate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the benzoxazole ring.
2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride: Contains an amine group instead of the sulfonate group.
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Contains a benzoxazinone ring instead of a benzoxazole ring.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
122433-30-1 |
|---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15NO4S/c1-11-7-9-13(10-8-11)22(18,19)21-12(2)16-17-14-5-3-4-6-15(14)20-16/h3-10,12H,1-2H3 |
InChI Key |
SOAGIQPQAMJVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11969498.png)
![(5E)-5-[4-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969503.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)

![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)

![6-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11969545.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![Ethyl N-[(benzyloxy)carbonyl]leucylglycinate](/img/structure/B11969586.png)
